Integerrimine N-oxide
Overview
Description
Integerrimine N-oxide is the main pyrrolizidine alkaloid found in the butanolic residue (BR) of Senecio brasiliensis . Prenatal exposure to integerrimine N-oxide has been reported to induce maternal toxicity, impairment of maternal care, and delays in physical and behavioral development of the offspring .
Molecular Structure Analysis
The molecular formula of Integerrimine N-oxide is C18H25NO6 . Its molecular weight is 351.39 . The structure includes a pyrrolizidine ring, which is common in this class of alkaloids .
Scientific Research Applications
Immunological Effects in Rats
Integerrimine N-oxide, derived from Senecio brasiliensis, was studied for its potential immunotoxic effects. The study found that integerrimine N-oxide can impair body weight gain, affect blood cell counts, and reduce T cell proliferative activity in rats, but did not significantly impact neutrophil activities, lymphocytes phenotyping, and immune responses (Elias et al., 2011).
Prenatal Exposure Effects
Research on prenatal exposure to integerrimine N-oxide revealed that it can lead to maternal toxicity, impair maternal behavior and aggressive maternal behavior, and delay physical and behavioral development in offspring rats (Sandini et al., 2014). Another study indicated that such prenatal exposure can also alter behavior and neurotransmitter levels in the striatum in adulthood (Sandini et al., 2015).
Role in Insect Chemical Defense
Integerrimine N-oxide plays a role in the chemical defense of Arctiidae moths and Danainae and Ithomiinae butterflies against predators like the orb-weaving spider Nephila clavipes. The substance helps these insects to escape from the spider's web unharmed (Silva & Trigo, 2002).
Other Studies and Applications
- Defensive Chemistry: Integerrimine N-oxide is identified as a strong insect antifeedant, supporting its role in plant defense (Reina et al., 2001).
- Diversity in Plants: A study highlighted the diversity and distribution of pyrrolizidine alkaloids, including integerrimine N-oxide, in various plant species (Prada et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(1R,4E,6R,7R,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+/t11-,14-,15-,18-,19?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-NRTYDQPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Integerrimine N-oxide | |
CAS RN |
85955-28-8 | |
Record name | Integerrimine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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